molecular formula C11H17NO5 B152163 (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 256487-77-1

(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B152163
CAS No.: 256487-77-1
M. Wt: 243.26 g/mol
InChI Key: UPBHYYJZVWZCOZ-MRVPVSSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl acetoacetate with an appropriate amine can lead to the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Enzymatic resolution or chiral chromatography can be employed to obtain the desired enantiomer with high chiral purity .

Chemical Reactions Analysis

Types of Reactions

®-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

®-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBHYYJZVWZCOZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441470
Record name 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256487-77-1
Record name 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (5 g, 20.4 mmol) in DCM (100 mL), Dess-Martin periodinane (12.97 g, 30.6 mmol) is added. After completion of the reaction as judged by TLC the reaction is quenched with sat NaHCO3, washed with sat sodium thiosulfate and extracted with DCM. The organics are dried and evaporated and used crude in the next step.
Quantity
12.97 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of N-Boc proline methyl ester (2 .0 g, 8.15 mmol) in CH2Cl2 were added 3 A molecular sieves (2 g) and PDC (4.60 g, 12.2 mmol). The mixture was stirred for 3 days. The mixture was filtered through a Celiete pad and the filtrate was evaporated. The residue was chromatographed on silica gel with CHCl3-MeOH (10:1) as eluent to give methyl 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate (1.13 g, 57%) as a colorless oil. 1H-NMR (CDCl3) δ 1.46–1.48 (m, 9 H), 2.56–2.61 (m, 1 H), 2.88–3.00 (m, 1 H), 3.77 (s, 3 H), 3.82–3.88 (m, 2 H), 4.71–4.83 (m, 1 H).
Quantity
8.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (8 g, 32.65 mmol) in DCM (200 ml), pyridinium dichromate (24.55 g, 65.3 mmol) was added at 0° C. It was stirred at room temperature for overnight. Reaction mixture was filtered through celite pad and DCM layer was concentrated. Purification by column chromatography offered 4-oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester as a white solid (6 g, 76%).
Quantity
24.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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